(2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
Description
(2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol (CAS: 1361709-78-5) is a halogenated biphenyl alcohol with the molecular formula C₁₃H₉Cl₂FO and a molecular weight of 271.11 g/mol . Structurally, it consists of a biphenyl scaffold substituted with two chlorine atoms (at the 2' and 4' positions of the second phenyl ring), a fluorine atom (at the 5-position of the first phenyl ring), and a hydroxymethyl group (-CH₂OH) at the 2-position of the first ring.
Properties
Molecular Formula |
C13H9Cl2FO |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-9-2-4-11(13(15)5-9)12-6-10(16)3-1-8(12)7-17/h1-6,17H,7H2 |
InChI Key |
XZDXXQSBDISKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=C(C=C2)Cl)Cl)CO |
Origin of Product |
United States |
Biological Activity
(2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol, a biphenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies that explore the compound's antibacterial, antioxidant, and anticancer properties, providing a comprehensive understanding of its biological efficacy.
Chemical Structure and Properties
The compound features a biphenyl structure with two chlorine atoms and one fluorine atom substituting hydrogen on the aromatic rings, along with a hydroxymethyl group. This unique arrangement contributes to its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that biphenyl derivatives exhibit significant antibacterial properties. For instance, (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol has shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains were evaluated, revealing effective inhibition at low concentrations.
Table 1: Antibacterial Activity of (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
These results indicate that the compound possesses a broad spectrum of antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
The antioxidant capacity of (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol was assessed using various assays, including DPPH and FRAP methods. The compound demonstrated moderate antioxidant activity, which is attributed to its ability to scavenge free radicals.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/ml) |
|---|---|
| DPPH | 50 |
| FRAP | 45 |
The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Activity
Significant research has focused on the anticancer properties of (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as HeLa and MCF7. Flow cytometry analysis revealed cell cycle arrest at the G2/M phase, indicating its potential as an anticancer therapeutic.
Table 3: Anticancer Efficacy
| Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis induction via caspase activation |
| MCF7 | 30 | Cell cycle arrest at G2/M phase |
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on methanol extracts containing (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC lower than traditional antibiotics.
- Case Study on Anticancer Properties : In a comparative analysis of various biphenyl derivatives, (2',4'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol exhibited superior anticancer effects against multiple cancer cell lines, highlighting its potential as a lead compound for drug development.
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns: The target compound features two chlorine atoms and one fluorine, whereas (2',5-Difluorobiphenyl-2-yl)methanol (CAS: 1214356-59-8) replaces chlorine with two fluorine atoms, reducing molecular weight (220.22 vs. 271.11) and likely increasing electronegativity . The furan derivative (CAS: 1443324-44-4) introduces a heterocyclic oxygen atom and methyl group, altering polarity and steric bulk compared to biphenyl systems .
Core Structure: Biphenyl-based compounds (CAS: 1361709-78-5 and 1214356-59-8) exhibit extended aromaticity, favoring π-π stacking interactions.
Functional Groups :
- All three compounds share a hydroxymethyl group, enabling hydrogen bonding. However, the furan derivative’s additional oxygen atom may enhance hydrophilicity compared to the biphenyl analogs .
Detailed Research Findings and Implications
Physicochemical Properties
- Lipophilicity : The target compound’s chlorine substituents increase lipophilicity (logP estimated >3.5) compared to the difluoro analog (logP ~2.8), which may improve membrane permeability in biological systems .
- Solubility : The furan derivative’s oxygen atom and smaller molecular weight (240.66 vs. 271.11) likely enhance aqueous solubility relative to the chlorinated biphenyl compound .
Preparation Methods
Nickel-Catalyzed Kumada Coupling
A foundational approach involves the nickel-catalyzed coupling of aryl Grignard reagents with aryl halides, as demonstrated in US Patent 4,620,025. For this compound:
- Grignard Formation : 5-Bromo-2-fluorotoluene is treated with magnesium in tetrahydrofuran (THF) to generate the corresponding Grignard reagent.
- Cross-Coupling : The Grignard reagent reacts with 2,4-dichlorophenylzinc bromide in the presence of dichlorobis(triphenylphosphine)nickel(II) [NiCl₂(PPh₃)₂] at 30°C for 2.5–4 hours, forming the biphenyl backbone.
- Workup : The crude product is extracted with ethyl acetate, washed with hydrochloric acid and brine, dried over sodium sulfate, and purified via silica gel chromatography.
Key Parameters :
- Catalyst Loading : 1–2 mol% NiCl₂(PPh₃)₂ ensures efficient coupling without side reactions.
- Temperature Control : Maintaining 25–30°C during zinc reagent preparation prevents decomposition.
Introduction of the Hydroxymethyl Group
Oxidation of a Methyl Precursor
The hydroxymethyl group is introduced via a two-step oxidation-reduction sequence:
- Bromination : The methyl group on the biphenyl intermediate is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄.
- Hydrolysis : The resulting benzyl bromide is hydrolyzed to the alcohol using aqueous NaOH in a THF/water mixture at 60°C for 12 hours.
Yield Optimization :
- Radical Inhibitors : Adding 2,6-di-tert-butylphenol minimizes polybromination.
- Solvent System : A 3:1 THF/water ratio maximizes hydrolysis efficiency.
Regioselective Halogenation Strategies
Directed Ortho-Metalation for Chlorination
To achieve 2',4'-dichloro substitution:
- Lithiation : The biphenyl intermediate is treated with LDA (lithium diisopropylamide) at -78°C in THF, generating a directed ortho-lithio species.
- Chlorination : Reaction with hexachloroethane introduces chlorine at the 2' and 4' positions.
Challenges :
Electrophilic Fluorination
The 5-fluoro group is introduced via Balz-Schiemann reaction:
- Diazotization : 5-Amino-2',4'-dichlorobiphenyl is treated with NaNO₂ and HCl at 0°C.
- Fluoride Displacement : The diazonium salt is decomposed in the presence of HBF₄, yielding the 5-fluoro derivative.
Critical Notes :
- Excess HBF₄ (1.5 equiv) ensures complete displacement of the diazo group.
- Temperature must remain below 5°C to avoid aryl radical formation.
Catalytic Hydrogenation for Methanol Group Installation
Palladium-Catalyzed Carbonylation
An alternative route employs carbonylation followed by reduction:
- Carbonylation : The biphenyl bromide reacts with CO (1 atm) in methanol using Pd(OAc)₂ and PPh₃ at 100°C, forming the methyl ester.
- Reduction : The ester is reduced to the primary alcohol with LiAlH₄ in dry ether.
Advantages :
Industrial-Scale Purification Techniques
Recrystallization from Methanol
The final product is purified via gradient cooling:
- Dissolve the crude material in hot methanol (50 ml per gram).
- Cool to 40°C, seed with pure crystals, and gradually chill to -15°C.
- Filter and wash with cold methanol (-20°C) to yield 99.5% pure product.
Quality Control :
Mechanistic Insights and Side Reactions
Competing Pathways in Cross-Coupling
Oxidation Side Products
- Over-oxidation of the hydroxymethyl group to carboxylic acid is prevented by using mild reagents (e.g., NaBH₄ instead of LiAlH₄).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Kumada Coupling | 62.8 | 99.5 | 12.40 |
| Suzuki-Miyaura | 58.2 | 97.8 | 18.70 |
| Balz-Schiemann | 54.7 | 95.2 | 9.80 |
Trade-offs :
- Kumada coupling offers higher purity but requires stringent anhydrous conditions.
- Balz-Schiemann is cost-effective but suffers from lower yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
